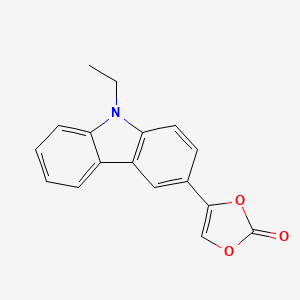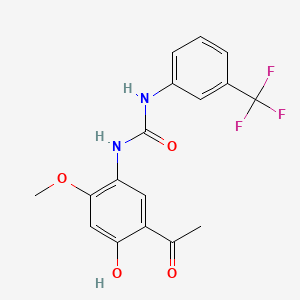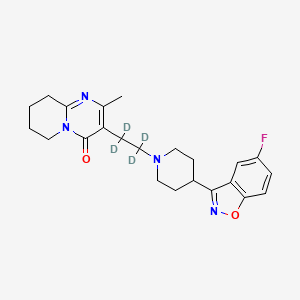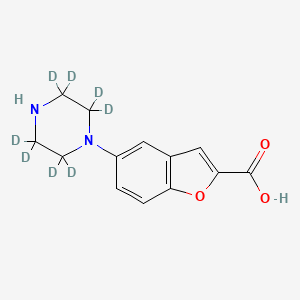
Cdk7-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk7-IN-12 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and cyclization.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk7-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cdk7-IN-12 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of cyclin-dependent kinase 7 in cancer cell proliferation and survival. .
Transcriptional regulation: This compound is used to investigate the role of cyclin-dependent kinase 7 in transcriptional regulation, particularly its involvement in phosphorylating RNA polymerase II and other transcription factors
Drug development: It serves as a lead compound for developing new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity
Wirkmechanismus
Cdk7-IN-12 exerts its effects by specifically inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 forms a complex with cyclin H and MAT1, known as the CDK-activating complex (CAK). This complex phosphorylates and activates other cyclin-dependent kinases, which are essential for cell cycle progression and transcription. By inhibiting cyclin-dependent kinase 7, this compound disrupts these processes, leading to cell cycle arrest and suppression of transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Cdk7-IN-12 in terms of their structure and function, including:
ICEC0942 (CT7001): A selective cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: Another selective cyclin-dependent kinase 7 inhibitor in clinical development for cancer therapy.
THZ1: A covalent inhibitor of cyclin-dependent kinase 7 with potent anticancer effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for cyclin-dependent kinase 7. It has shown promising results in preclinical studies, demonstrating potent anticancer activity and the ability to overcome resistance to other cancer treatments .
Eigenschaften
Molekularformel |
C20H19F3N6 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
ZMUIQHLNZCFNDG-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



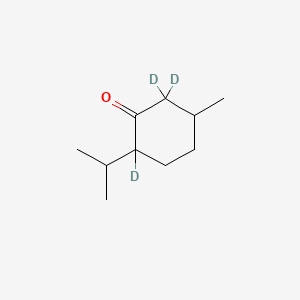
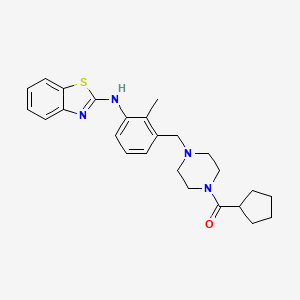



![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

